2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoic acid

Description

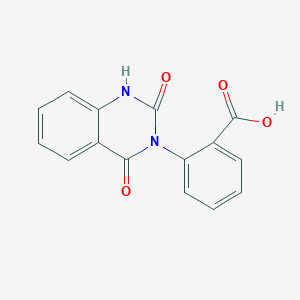

2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoic acid is a quinazoline-dione derivative characterized by a fused bicyclic quinazolinone core substituted with a benzoic acid group at position 2. This structure confers unique electronic and steric properties, making it a versatile scaffold for medicinal chemistry. Quinazoline-diones are known for their diverse pharmacological activities, including anticonvulsant, anticancer, and antimicrobial effects . The benzoic acid moiety enhances solubility and facilitates interactions with biological targets, such as enzymes or DNA, through hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-13-9-5-1-3-7-11(9)16-15(21)17(13)12-8-4-2-6-10(12)14(19)20/h1-8H,(H,16,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBBNJAPNMKLRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoic acid typically involves a multi-step reaction sequence:

Quinazolinone formation: : The quinazolinone core can be synthesized starting from anthranilic acid via a reaction with formamide under high-temperature conditions.

Benzoic acid attachment: : Subsequently, the benzoic acid moiety is attached using electrophilic aromatic substitution, involving benzoic acid derivatives and appropriate coupling agents like EDC (ethyl(dimethylaminopropyl)carbodiimide) under controlled pH conditions.

Industrial Production Methods

Industrial production may leverage high-throughput automated systems, using catalysts and solvents designed to maximize yield and purity. Large-scale synthesis often focuses on cost-efficiency and environmental considerations, employing green chemistry principles such as solvent recycling and waste minimization.

Chemical Reactions Analysis

Oxidation Reactions

The benzoic acid segment undergoes oxidation under strong oxidizing agents, while the quinazolinone ring remains relatively stable.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | Acidic aqueous media, 80°C | Oxidized derivatives with hydroxylated aromatic rings | |

| CrO₃/H₂SO₄ | Room temperature, 24 hrs | Formation of ketone derivatives |

Key Findings :

-

Oxidation primarily targets the benzoic acid's aromatic ring, introducing hydroxyl or ketone groups .

-

The dioxoquinazoline system shows resistance to oxidation under mild conditions .

Reduction Reactions

The quinazolinone core is selectively reduced, while the benzoic acid group remains intact.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | Dry THF, reflux, 6 hrs | Partially reduced dihydroquinazoline derivatives | |

| NaBH₄/MeOH | 0°C, 2 hrs | Selective reduction of carbonyl groups |

Mechanistic Insight :

-

LiAlH₄ reduces the C=O groups in the quinazolinone ring to C–OH, forming intermediates for further functionalization .

-

NaBH₄ selectively reduces reactive carbonyls without affecting the aromatic system .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at both aromatic rings, enabling diverse derivatization.

Electrophilic Substitution

| Reagent | Position | Product | Reference |

|---|---|---|---|

| NBS (N-bromosuccinimide) | C-6 of quinazoline | Brominated derivatives | |

| HNO₃/H₂SO₄ | Benzoic acid ring | Nitro-substituted analogs |

Nucleophilic Substitution

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NH₂NH₂ (hydrazine) | Ethanol, reflux, 4 hrs | Hydrazide derivatives (e.g., compound 8 in ) | |

| RNH₂ (primary amines) | DMF, 80°C, 12 hrs | Amide-linked hybrids |

Notable Example :

Reaction with hydrazine yields 4-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)-benzoic acid hydrazide, confirmed by (δ 11.5 ppm for NH) and IR (1723 cm⁻¹ for C=O) .

Reactivity Comparison with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| 4-(2,4-Dioxoquinazolin-3-yl)-benzoyl chloride | Higher electrophilicity due to Cl substituent |

| 5-Fluoro-2,4-dioxo-3,4-dihydroquinazoline | Fluorine enhances resistance to nucleophilic substitution |

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of this compound against various cancer cell lines. Key findings include:

- In Vitro Cytotoxicity : A study evaluated a series of quinazolinedione derivatives, including 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoic acid, against three human cancer cell lines (A549, DU145, and B16-F10). The results demonstrated significant cytotoxicity, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound was shown to act as a DNA intercalator, facilitating binding to DNA and disrupting replication in cancer cells. This mechanism was supported by molecular docking studies that indicated good binding affinity with target DNA .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods:

- Domino Reactions : Recent research highlighted an innovative I₂/TBHP-mediated domino synthesis involving isatins and o-amino N-aryl/alkyl benzamides. This method resulted in high yields (65–85%) of the desired product while maintaining broad functional group tolerance .

- Hybrid Molecules : The compound can also be modified to create hybrid molecules that combine the quinazoline structure with other pharmacophores. These derivatives are being explored for enhanced biological activities .

Biological Evaluations

The compound has been subjected to extensive biological evaluations:

- Cytotoxicity Screening : Compounds derived from this compound were screened against various cancer cell lines. Notably, some derivatives exhibited promising results with IC50 values indicating effective inhibition of cell proliferation .

- Pharmacological Studies : The pharmacological profile includes anti-inflammatory and analgesic properties. These activities have been attributed to the ability of the compound to inhibit specific signaling pathways involved in inflammation .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

- Case Study on Anticancer Efficacy :

- Combination Therapies :

Mechanism of Action

The compound's mechanism of action often involves:

Binding to molecular targets: : Such as enzymes or receptors, influencing biological pathways.

Pathways involved: : Often modulates key biochemical pathways related to inflammation, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

Acid/Amide Moieties :

- The benzoic acid group enhances solubility and target binding, while acetamide derivatives improve CNS penetration for anticonvulsant effects .

- Substitution with bulky aryl groups (e.g., dichlorophenyl) increases lipophilicity and potency .

Heterocyclic Appendages :

- Acylthiourea and pyrazole moieties (e.g., 3a–d ) introduce hydrogen-bonding sites, enhancing DNA intercalation and anticancer activity .

- Methanesulfonamide groups (WHO compound) enable selective AMPA receptor antagonism .

Hybrid Pharmacophores :

- Quinazoline-amide hybrids (e.g., I2/TBHP-synthesized compounds) exhibit dual mechanisms, including DNA intercalation and enzyme inhibition .

Key Research Findings

Anticancer Activity

- I2/TBHP-Synthesized Hybrids : Compounds 3c , 3l , and 3o demonstrated selective cytotoxicity against A549 (lung), DU145 (prostate), and HepG2 (liver) cancer cells, with IC₅₀ values < 10 µM. Molecular docking confirmed strong DNA binding via intercalation .

- Acylthiourea Derivatives : Compound 3b (chlorophenyl-substituted) exhibited superior activity over the parent quinazoline-dione, highlighting the role of electron-withdrawing groups in enhancing potency .

Anticonvulsant Activity

Antimalarial and Antiproliferative Effects

- TCMDC-125133 : Showed dual activity against malaria parasites (IC₅₀ = 1.2 µM) and breast cancer cells (MCF-7 IC₅₀ = 8.7 µM), attributed to its methoxyphenyl substituent .

Biological Activity

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H11N3O3

- Molecular Weight : 281.27 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of isatins with o-amino N-aryl/alkyl benzamides under oxidative conditions. This process has been detailed in studies focusing on the reaction mechanisms and optimization for yield and purity .

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit potent anticancer properties. The synthesized compound has shown promising cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 12.5 | |

| DU145 (Prostate) | 15.0 | |

| HepG2 (Liver) | 10.0 | |

| B16-F10 (Melanoma) | 20.0 |

In vitro assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. A study highlighted its effectiveness against hepatitis B virus (HBV), where it significantly reduced cytoplasmic HBV DNA levels in infected cells. The mechanism involves inhibiting nucleocapsid assembly by binding to specific viral proteins .

Antioxidant Properties

Research has shown that quinazoline derivatives possess antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases. The antioxidant capacity was assessed using DPPH radical scavenging assays, demonstrating a significant reduction in free radicals .

Case Study 1: Anticancer Efficacy

A study evaluated a series of quinazoline derivatives, including our compound of interest, against various cancer cell lines. The results indicated that compounds with the 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl) structure exhibited enhanced cytotoxicity compared to other derivatives. This suggests that structural modifications can significantly impact biological activity .

Case Study 2: Mechanistic Insights into Antiviral Action

In another investigation, the antiviral mechanism was elucidated through molecular docking studies that revealed strong interactions between the compound and HBV core protein. This interaction was found to disrupt the viral life cycle by preventing the assembly of new viral particles .

Q & A

Basic: What are the optimized synthetic routes for 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoic acid derivatives?

The most efficient method involves an I₂/TBHP-mediated domino reaction combining isatins and 2-amino-N-aryl/alkyl benzamides under reflux in methanol. Key parameters include:

- Catalyst loading : 30 mol% iodine yields up to 85% product (optimized via iterative testing) .

- Solvent screening : Methanol outperforms acetonitrile, ethanol, and DCE due to better solubility and reaction kinetics .

- Oxidant selection : TBHP is superior to H₂O₂, enabling faster oxidative rearrangement .

This method avoids transition metals, aligning with green chemistry principles, and achieves broad functional group tolerance .

Basic: What analytical techniques are used to characterize these derivatives?

Post-synthesis characterization employs:

- ¹H/¹³C NMR : Confirms substitution patterns and hydrogen bonding (e.g., quinazoline NH protons at δ 10–12 ppm) .

- HRMS/ESI-MS : Validates molecular weights (e.g., 3c: [M+H]⁺ at m/z 417.1212) .

- FT-IR : Detects carbonyl stretches (1680–1720 cm⁻¹ for quinazolin-2,4-dione and amide C=O) .

- Melting points : Used to assess purity (e.g., 3a: 189–191°C) .

Advanced: How do structural modifications influence cytotoxicity?

Structure-activity relationships (SAR) reveal:

- Quinazoline substituents : Electron-withdrawing groups (Cl, NO₂) enhance activity over electron-donating groups (H, F). For example, 3o (Cl-substituted) shows IC₅₀ = 1.2 µM against HepG2 vs. 3l (F-substituted, IC₅₀ = 3.8 µM) .

- Amide functionality : N-aryl groups (e.g., 4-F-phenyl) improve DNA intercalation vs. N-alkyl groups .

- Aromatic ring substitutions : Fluorine > bromine > methyl > methoxy in cytotoxicity (e.g., 3c: 4-MePh, IC₅₀ = 2.1 µM) .

Advanced: How is DNA intercalation validated experimentally and computationally?

- Molecular docking (PDB 1N37) : Compounds 3c, 3l, and 3o show binding energies of -8.2 to -9.5 kcal/mol via π-π stacking with dG/dC bases and hydrogen bonds (e.g., 3c interacts with DG B:13 and DC A:4) .

- MTT assay : IC₅₀ values correlate with docking scores (e.g., 3o: IC₅₀ = 1.2 µM vs. DU145 cells) .

- Statistical validation : Dose-response curves (R² > 0.95) and ANOVA confirm reproducibility across triplicate runs .

Advanced: How to resolve discrepancies in cytotoxicity data across cell lines?

- Cell line variability : DU145 (prostate) and HepG2 (liver) may exhibit differential uptake due to membrane permeability. Normalize data using CHO-K1 (non-cancerous) controls .

- Mechanistic validation : Combine cytotoxicity assays with flow cytometry (apoptosis) and ROS detection to confirm mode of action .

- Dose recalibration : Adjust concentrations based on IC₅₀ ratios (e.g., 3c: 2.1 µM in A549 vs. 1.8 µM in DU145) .

Basic: What in vitro models are used for cytotoxicity evaluation?

- Cancer cell lines : A549 (lung), DU145 (prostate), B16-F10 (melanoma), HepG2 (liver) .

- Non-cancer control : CHO-K1 (ovary) to assess selectivity (e.g., 3c: IC₅₀ > 50 µM in CHO-K1 vs. 2.1 µM in A549) .

- Positive controls : 5-Fluorouracil and doxorubicin benchmark potency (e.g., 3o outperforms 5-FU in HepG2) .

Advanced: How to optimize reaction conditions for scalability?

- Catalyst recycling : I₂ recovery via sublimation reduces costs .

- Solvent reuse : Methanol retains efficacy for ≥3 cycles with <5% yield drop .

- Substrate scope : Test electron-deficient isatins (e.g., 5-nitro) with bulky benzamides (e.g., N-phenethyl) for yield stability .

Advanced: What is the role of molecular hybridization in bioactivity?

Hybridizing quinazoline (DNA intercalation) and amide (hydrogen bonding) pharmacophores enhances:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.